N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine A highly selective, potent antagonist for the opioid δ-receptor. It exhibits partial agonist in vitro activity at δ receptors at high concentrations.
Brand Name: Vulcanchem
CAS No.: 89352-67-0
VCID: VC0549361
InChI: InChI=1S/C34H46N4O6/c1-7-18-38(19-8-2)29(22-25-14-16-26(39)17-15-25)31(41)37-34(5,6)33(44)36-27(21-24-12-10-9-11-13-24)30(40)35-28(32(42)43)20-23(3)4/h7-17,23,27-29,39H,1-2,18-22H2,3-6H3,(H,35,40)(H,36,44)(H,37,41)(H,42,43)/t27-,28-,29-/m0/s1
SMILES: CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C
Molecular Formula: C38H53N5O7
Molecular Weight: 606.8 g/mol

N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine

CAS No.: 89352-67-0

Peptides

VCID: VC0549361

Molecular Formula: C38H53N5O7

Molecular Weight: 606.8 g/mol

Purity: >98%

N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine - 89352-67-0

CAS No. 89352-67-0
Product Name N,N-Diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine
Molecular Formula C38H53N5O7
Molecular Weight 606.8 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C34H46N4O6/c1-7-18-38(19-8-2)29(22-25-14-16-26(39)17-15-25)31(41)37-34(5,6)33(44)36-27(21-24-12-10-9-11-13-24)30(40)35-28(32(42)43)20-23(3)4/h7-17,23,27-29,39H,1-2,18-22H2,3-6H3,(H,35,40)(H,36,44)(H,37,41)(H,42,43)/t27-,28-,29-/m0/s1
Standard InChIKey BGJPRBZZLWCLJW-AWCRTANDSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C
SMILES CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C
Appearance White lyophilised solid
Boiling Point 892.7ºC at 760 mmHg
Melting Point N/A
Description A highly selective, potent antagonist for the opioid δ-receptor. It exhibits partial agonist in vitro activity at δ receptors at high concentrations.
Purity >98%
Sequence YXXFL(Modifications: Tyr-1 = N,N-diallyl-Tyr, X = Aib)
Solubility Soluble in DMSO
Storage -20°C
Synonyms ICI 174864
ICI-174864
N,N-diallyl-Tyr-Aib-Phe-Leu
N,N-diallyl-tyrosyl-alpha-aminoisobutyric acid-phenylalanyl-leucine
PubChem Compound 107691
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator